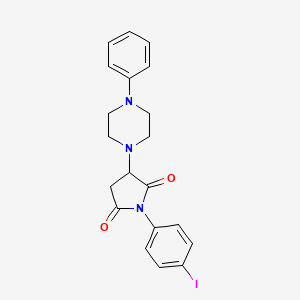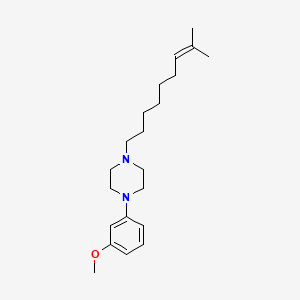![molecular formula C12H19N3O3 B5164237 N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine](/img/structure/B5164237.png)
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine, also known as DMFO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFO is a nitrofuran derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of immune responses. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine is its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer research. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine is also relatively easy to synthesize, making it readily available for laboratory experiments. However, N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine. One area of interest is the development of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine's potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine and its potential side effects.
Méthodes De Synthèse
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine can be synthesized through a multistep process starting from 5-nitro-2-furaldehyde. The first step involves the conversion of 5-nitro-2-furaldehyde to 5-nitro-2-furaldehyde oxime, which is then reduced to 5-nitro-2-furanmethanol. The final step involves the reaction of 5-nitro-2-furanmethanol with N,N-dimethyl-4-piperidone to yield N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine.
Applications De Recherche Scientifique
N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been widely used in scientific research for its potential applications in various fields. One of the major areas of research is cancer treatment, where N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. N,1-dimethyl-N-[(5-nitro-2-furyl)methyl]-4-piperidinamine has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propriétés
IUPAC Name |
N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-13-7-5-10(6-8-13)14(2)9-11-3-4-12(18-11)15(16)17/h3-4,10H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORZZLDABFMUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)



![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B5164249.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)
![N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)